[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol
Description
Significance of Fused Oxadiazole-Pyrazine Systems in Contemporary Chemical Research
The fused oxadiazole-pyrazine scaffold is a cornerstone in several areas of contemporary chemical research, primarily due to its nitrogen- and oxygen-rich structure, high planarity, and thermodynamic stability. semanticscholar.orgresearchgate.net These characteristics make it a valuable component in the design of high-performance materials.
Energetic Materials: The high nitrogen and oxygen content, combined with the potential for high density, makes the energetic-materials.org.cndtic.milsemanticscholar.orgoxadiazolo[3,4-b]pyrazine backbone a prime candidate for developing advanced energetic materials. semanticscholar.orgbohrium.com Researchers have synthesized derivatives that exhibit a combination of high detonation performance and reduced sensitivity to impact and friction, a critical balance for modern explosives. energetic-materials.org.cnresearchgate.net For instance, energetic-materials.org.cndtic.milsemanticscholar.orgoxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione and its salts have been synthesized and characterized as energetic materials with thermal decomposition temperatures ranging from 210.5 °C to 313.5 °C. energetic-materials.org.cn Computational studies have further explored how modifications, such as adding nitro and N-oxide groups, can enhance detonation properties, with some designed derivatives showing calculated detonation velocities and pressures superior to those of conventional explosives like RDX and HMX. semanticscholar.org
Medicinal Chemistry: The unique electronic properties of the furazanopyrazine core have been exploited in drug discovery. Derivatives of this scaffold have been identified as potent mitochondrial uncouplers. nih.govresearchgate.net These small molecules can transport protons across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This mechanism is being investigated for the potential treatment of metabolic diseases like nonalcoholic steatohepatitis (NASH). nih.govresearchgate.net Structure-activity relationship studies have shown that the aniline (B41778) N-H group in certain derivatives is crucial for this protonophore activity, with its acidity enhanced by the electron-withdrawing nature of the fused ring system. nih.gov More recently, this framework has been used to develop selective inhibitors for the C-C chemokine receptor type 5 (CCR5), targeting a novel intracellular allosteric binding pocket, which presents a new therapeutic avenue for diseases involving this receptor, such as HIV. nih.gov
Materials Science: Beyond energetic and medicinal applications, the energetic-materials.org.cndtic.milsemanticscholar.orgoxadiazolo[3,4-b]pyrazine system is explored in materials science. Its derivatives have been investigated for use as chemosensors, materials with nonlinear-optical properties, and as n-type organic semiconductors. researchgate.net The rigid, planar structure and tunable electronic energy levels make these compounds suitable for applications in organic electronics. researchgate.net
Table 1: Research Findings on Energetic Compounds Based on the energetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine Framework
| Compound | Decomposition Temperature (T_d) | Calculated Detonation Velocity (D_v) | Calculated Detonation Pressure (P) | Impact Sensitivity (IS) | Friction Sensitivity (FS) | Reference |
|---|---|---|---|---|---|---|
| energetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione (1) | 313.5 °C | 7327 m·s⁻¹ | 20.5 GPa | 27 J | 280 N | energetic-materials.org.cn |
| Ammonium Salt of 1 | 210.5 °C | 8555 m·s⁻¹ | 30.6 GPa | >40 J | 360 N | energetic-materials.org.cn |
| Hydroxylammonium Salt of 1 | 219.8 °C | 8494 m·s⁻¹ | 29.2 GPa | >40 J | 360 N | energetic-materials.org.cn |
| Guanidinium Salt of 1 | 234.2 °C | 8294 m·s⁻¹ | 27.9 GPa | >40 J | 360 N | energetic-materials.org.cn |
| Sodium Salt of 1 | Not specified | Not specified | Not specified | 7 J | 120 N | energetic-materials.org.cn |
Historical Context ofenergetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine Chemistry and its Precursors
The development of energetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine chemistry is intrinsically linked to the availability of its key precursor, 3,4-diaminofurazan (B49099) (DAF). dtic.milresearchgate.net DAF is a critical building block for a wide array of high-energy, nitrogen-rich furazan (B8792606) derivatives. dtic.milsciencemadness.org
The synthesis of DAF itself has a long history, with early methods dating back over a century. google.com However, these initial procedures were often inefficient or required harsh conditions, such as high-temperature sealed-tube reactions, which limited the large-scale availability of DAF and, consequently, its derivatives. dtic.milgoogle.com Significant research efforts have been dedicated to developing more convenient and scalable syntheses of DAF. A common and improved route involves the dehydration of diaminoglyoxime (B1384161) (DAG), which is itself prepared from inexpensive starting materials like glyoxal (B1671930) and hydroxylamine. dtic.mildtic.millookchem.com Various methods for the cyclization of DAG to DAF have been explored, including using potassium hydroxide (B78521) in solvents like ethylene (B1197577) glycol at atmospheric pressure, which represented a significant improvement over earlier high-pressure methods. google.com
Once DAF became more accessible, the synthesis of the energetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine core could be explored more systematically. The foundational reaction for creating the dihydroxy/dione (B5365651) derivative is the one-step amide condensation of 3,4-diaminofurazan with oxalic acid. energetic-materials.org.cnrsc.org This reaction, typically carried out by refluxing the precursors in an acidic aqueous solution, directly yields energetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine-5,6-diol (or its dione tautomer). energetic-materials.org.cnrsc.org
This diol/dione serves as a versatile intermediate. For example, a subsequent chlorination step using reagents like thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) converts the dihydroxy compound into 5,6-dichloro- energetic-materials.org.cndtic.milsemanticscholar.orgoxadiazolo[3,4-b]pyrazine. rsc.orgnih.govacs.org This chlorinated derivative is a key platform for introducing a wide variety of functional groups via nucleophilic substitution, paving the way for the diverse applications seen today. nih.gov
Table 2: Synthetic Pathway to the energetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine Framework
| Step | Starting Material(s) | Product | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | Glyoxal, Hydroxylamine | Diaminoglyoxime (DAG) | Sodium hydroxide, water, heat (90-100 °C) | Formation of the acyclic precursor to DAF. | dtic.millookchem.com |
| 2 | Diaminoglyoxime (DAG) | 3,4-Diaminofurazan (DAF) | Potassium hydroxide, heat (170-180 °C) | Dehydration and cyclization to form the furazan ring. | dtic.milsciencemadness.orggoogle.com |
| 3 | 3,4-Diaminofurazan (DAF), Oxalic Acid | energetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine-5,6-diol | 10% HCl (aq), reflux | Condensation to form the fused pyrazine (B50134) ring. | energetic-materials.org.cnrsc.org |
| 4 | energetic-materials.org.cndtic.milsemanticscholar.orgOxadiazolo[3,4-b]pyrazine-5,6-diol | 5,6-Dichloro- energetic-materials.org.cndtic.milsemanticscholar.orgoxadiazolo[3,4-b]pyrazine | SOCl₂/DMF or POCl₃/DMA | Chlorination to create a reactive intermediate for further synthesis. | rsc.orgnih.govacs.org |
Structure
3D Structure
Properties
IUPAC Name |
4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJDXTDPQNIWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337477 | |
| Record name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24294-89-1 | |
| Record name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies For 1 2 3 Oxadiazolo 3,4 B Pyrazine 5,6 Diol and Core Scaffolds
Classical Approaches for Pyrazine-Fused Anhydride (B1165640) Synthesis
The construction of the pyrazine (B50134) ring system is a fundamental precursor step. Classical methods often involve the formation and subsequent modification of pyrazine-2,3-dicarboxylic acid.
Intramolecular Cyclization of Pyrazine-2,3-dicarboxylic Acid under Dehydrating Conditions
A key pyrazine-based intermediate is pyrazine-2,3-dicarboxylic anhydride, also known as furo[3,4-b]pyrazine-5,7-dione. This compound is typically prepared through the intramolecular cyclization of pyrazine-2,3-dicarboxylic acid. The process involves heating the dicarboxylic acid, often with a dehydrating agent like acetic anhydride, to induce the removal of a water molecule and facilitate ring closure to form the stable five-membered anhydride ring fused to the pyrazine core. sigmaaldrich.com The starting dicarboxylic acid itself can be synthesized via the potent oxidation of quinoxaline (B1680401) using reagents such as potassium permanganate. orgsyn.org This oxidation cleaves the benzene (B151609) ring of the quinoxaline system, leaving the more robust pyrazine ring functionalized with two carboxylic acid groups at the 2 and 3 positions. orgsyn.org
Oxidative Cyclization Pathways for Pyrazine Derivatives
Modern synthetic strategies provide efficient routes to pyrazine rings through oxidative cyclization. These methods construct the aromatic ring by forming C-N bonds in a single transformative step. One notable approach is the copper-catalyzed aerobic oxidative coupling of ketones and diamines. tandfonline.com This method avoids the need for pre-functionalized diketones and uses molecular oxygen as the terminal oxidant, representing a more atom-economical and environmentally favorable pathway. tandfonline.com
Other advanced oxidative cyclizations include:
Dehydrogenative Coupling: The synthesis of 2,5-dialkyl-substituted pyrazines can be achieved through the dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by earth-abundant metals like manganese. This reaction releases hydrogen gas and water as the only byproducts.
[5+1] Cycloaddition: Pyrazine-1-oxide derivatives can be formed via a metal-free, oxidative [5+1] cyclization of 1,5-enynes with a nitric oxide source like tert-butyl nitrite. This reaction proceeds under mild conditions through the formation of two C-N bonds and one C-O bond. researchgate.net
Hypervalent Iodine-Mediated Cyclization: Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the oxidative cyclization of ketoximes with alkenes or other functional groups to generate various nitrogen-containing heterocycles, including pyrazinone N-oxides. acs.orgresearchgate.net
Synthesis of Halogenatednih.govtandfonline.comnih.govOxadiazolo[3,4-b]pyrazine Intermediates
Halogenated derivatives of the target scaffold are critical intermediates, providing reactive sites for the introduction of various functional groups. The 5,6-dichloro derivative is a particularly important precursor.
Preparation of 5,6-Dichloro-nih.govtandfonline.comnih.govoxadiazolo[3,4-b]pyrazine from Diaminofurazan and Oxalic Acid
The synthesis of the core nih.govtandfonline.comnih.govOxadiazolo[3,4-b]pyrazine ring system and its subsequent chlorination is a key multi-step process. This pathway begins with the condensation of 3,4-diaminofurazan (B49099) (1,2,5-oxadiazole-3,4-diamine) with oxalic acid. nih.gov This reaction, typically conducted in an acidic aqueous medium such as 10% hydrochloric acid under reflux, leads to the formation of the fused heterocyclic compound nih.govtandfonline.comnih.govOxadiazolo[3,4-b]pyrazine-5,6-diol. nih.govmdpi.com This diol exists in tautomeric equilibrium with its diketo form, nih.govtandfonline.comnih.govthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. mdpi.com
This intermediate diol/dione (B5365651) is then converted to the highly reactive 5,6-dichloro- nih.govtandfonline.comnih.govoxadiazolo[3,4-b]pyrazine. nih.gov The chlorination is achieved by treating the intermediate with a strong chlorinating agent, such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), under heating. nih.gov This dichloro derivative serves as a versatile building block for creating a wide array of substituted analogs through nucleophilic substitution reactions. nih.govresearchgate.net
| Step | Starting Material(s) | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| 1 | 3,4-Diaminofurazan, Oxalic Acid | 10% HCl (aq), Reflux | nih.govtandfonline.comnih.govOxadiazolo[3,4-b]pyrazine-5,6-diol | nih.gov |
| 2 | nih.govtandfonline.comnih.govOxadiazolo[3,4-b]pyrazine-5,6-diol | PCl₅, POCl₃, Heat | 5,6-Dichloro- nih.govtandfonline.comnih.govoxadiazolo[3,4-b]pyrazine | nih.gov |
Advanced Synthetic Strategies for Substitutednih.govtandfonline.comnih.govOxadiazolo[3,4-b]pyrazine Systems
The development of complex derivatives from the core scaffold relies on advanced multi-step strategies that often involve the sequential assembly and modification of heterocyclic precursors.
Heterocyclic Precursor Assembly via Multi-step Cyclization Reactions
The assembly of the nih.govtandfonline.comnih.govoxadiazolo[3,4-b]pyrazine scaffold, as detailed in section 2.2.1, is itself a foundational example of a multi-step cyclization strategy. Building upon this core, more complex heterocyclic systems can be generated. One advanced strategy involves using the fully formed nih.govtandfonline.comnih.govoxadiazolo[3,4-b]pyrazine system as a precursor for further transformations. nih.govresearchgate.net
For instance, a tandem reduction-cyclization sequence can convert nih.govtandfonline.comnih.govoxadiazolo[3,4-b]pyrazine derivatives into 1H-imidazo[4,5-b]pyrazines. nih.gov This process involves an in-situ reduction of the oxadiazole (furazan) ring, which is chemically analogous to a nitro group, to generate an unstable diaminopyrazine intermediate. This transient species is then trapped by a suitable carbon electrophile, such as an orthoester, to cyclize and form a new fused imidazole (B134444) ring. nih.gov This method allows for the synthesis of a variety of imidazopyrazine derivatives with diverse substitutions at multiple positions. nih.gov Other multi-step approaches for creating fused heterocyclic systems include tandem diazotization/cyclization reactions starting from functionalized oxadiazole precursors. beilstein-journals.orgmdpi.com
Facile Synthesis Routes to Saturated Furazanopiperazine Analogues
The synthesis of saturated furazanopiperazine analogues, specifically 4,5,6,7-tetrahydro- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine, has been achieved through various routes, often aiming for improved yields and simplified procedures. imist.ma
One established method involves the base-promoted dehydration of N,N'-disubstituted 2,3-piperazinedione (B147188) dioximes. imist.ma These dioximes are prepared by reacting an appropriate N,N'-disubstituted ethylenediamine (B42938) with dichloroglyoxime. imist.ma However, a significant drawback of this route is the difficulty in isolating the final product from diamine dihydrochloride (B599025) by-products due to their similar physical properties, such as solubility. imist.ma
A more direct approach starts from 3,4-diaminofurazan (also known as 3,4-diamino imist.manih.govmdpi.comoxadiazole). imist.ma The reaction of 3,4-diaminofurazan with glyoxal (B1671930) yields the diol intermediate, 5,6-dihydroxy-4,5,6,7-tetrahydro imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine. imist.ma Subsequent heating of this diol at 120 °C leads to the formation of imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine. imist.ma The reduction of this product with sodium borohydride (B1222165) in tetrahydrofuran (B95107) (THF) can then furnish the desired saturated monofurazanopiperazine in high yield. imist.ma
Another synthetic strategy utilizes diaminoglyoxime (B1384161). The cyclocondensation of diaminoglyoxime with 3,4-diaminofurazan is a key step in forming the furazanopiperazine core. imist.ma Historically, the synthesis of the requisite 3,4-diaminofurazan involved harsh conditions, such as the use of steel reactors or high-boiling solvents like ethylene (B1197577) glycol. imist.ma
| Starting Material(s) | Key Intermediate(s) | Product | Notable Features |
| N,N'-disubstituted ethylenediamine, Dichloroglyoxime | N,N'-disubstituted 2,3-piperazinedione dioxime | 4,5,6,7-Tetrahydro- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine | Product isolation can be challenging. imist.ma |
| 3,4-Diaminofurazan, Glyoxal | 5,6-Dihydroxy-4,5,6,7-tetrahydro imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine | imist.manih.govmdpi.comOxadiazolo[3,4-b]pyrazine (precursor to saturated analogue) | Involves a diol intermediate. imist.ma |
| Diaminoglyoxime, 3,4-Diaminofurazan | - | 4,5,6,7-Tetrahydro- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine | A key cyclocondensation reaction. imist.ma |
Regioselective Functionalization Approaches for Diverse Derivatives
The functionalization of the imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine core is essential for tuning its properties and developing a diverse range of derivatives. Regioselective reactions, which allow for the introduction of substituents at specific positions, are of particular importance.
A key precursor for such functionalization is 5,6-dichloro- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine. This intermediate can be synthesized from the reaction of diaminofurazan with oxalic acid in an aqueous hydrochloric acid solution, followed by chlorination using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). nih.gov The resulting dichloro-derivative serves as a versatile platform for introducing various functional groups via nucleophilic substitution reactions. For instance, direct substitution with a range of alkyl or aryl amines in a solvent like tetrahydrofuran (THF) can afford symmetrically disubstituted derivatives. nih.gov
For the synthesis of unsymmetrically substituted derivatives, multi-step strategies are often employed. These can involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions. researchgate.netnih.gov For example, the Buchwald-Hartwig cross-coupling can be used to introduce aryl or heteroaryl substituents. researchgate.netnih.gov Subsequent intramolecular cyclization reactions can then be used to build more complex, polycyclic systems. researchgate.net
Direct C-H functionalization has also emerged as a powerful tool for the regioselective modification of the pyrazine ring in these systems, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.net
| Precursor | Reagent(s) | Reaction Type | Functionalized Product |
| 5,6-Dichloro- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazine | Alkyl or Aryl Amines | Nucleophilic Substitution | Symmetrically substituted 5,6-diamino- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazines. nih.gov |
| 6-Bromo-7-methoxy- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyridine | Anilines, Pd catalyst | Buchwald-Hartwig Cross-Coupling | 6-(Arylamino)-7-methoxy- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyridines. nih.gov |
| 6-Bromo-7-hydroxy- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyridine | Phenylboronic acids, Pd catalyst | Suzuki-Miyaura Coupling | 6-Phenyl-7-hydroxy- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyridines. nih.gov |
| 5-(Aryl)- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazines | - | Direct C-H Functionalization | 5-Aryl-6-(het)aryl- imist.manih.govmdpi.comoxadiazolo[3,4-b]pyrazines. researchgate.net |
Computational and Theoretical Investigations Of 1 2 3 Oxadiazolo 3,4 B Pyrazine Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. For nih.govresearchgate.netmdpi.comOxadiazolo[3,4-b]pyrazine systems, DFT calculations have provided deep insights into their fundamental chemical behaviors.
Elucidation of Tautomerization and Cyclization Energetics
Tautomerism is a key consideration in heterocyclic compounds like nih.govresearchgate.netmdpi.comOxadiazolo[3,4-b]pyrazine-5,6-diol, which can potentially exist in keto-enol forms. While specific DFT studies on the tautomerization of this exact diol are not extensively documented, the principles of such investigations are well-established. DFT calculations can be employed to determine the relative Gibbs free energies of different tautomers, thereby predicting their relative stabilities and equilibrium populations. For instance, in related heterocyclic systems, DFT has been used to show that the stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents.
The synthesis of the nih.govresearchgate.netmdpi.comOxadiazolo[3,4-b]pyrazine core often involves a cyclization step. For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with oxalic acid is a known route to a precursor of 5,6-dichloro- nih.govresearchgate.netmdpi.comoxadiazolo[3,4-b]pyrazine, implying the formation of a diol-like intermediate that subsequently undergoes chlorination. nih.gov DFT can model the reaction pathway of such cyclization reactions, identifying transition states and calculating activation energies. This allows for a detailed understanding of the reaction mechanism and the factors that control the reaction rate and yield. For instance, a proposed reductive ring-opening of the nih.govresearchgate.netmdpi.comoxadiazole moiety to form an unstable 1,2-diaminopyrazine, which is then trapped and cyclized, highlights a complex reaction sequence where DFT could provide valuable energetic details. nih.gov
Rationalization of Reaction Selectivity and Outcomes
DFT is a powerful tool for understanding and predicting the selectivity of chemical reactions. In the context of nih.govresearchgate.netmdpi.comOxadiazolo[3,4-b]pyrazine systems, DFT can be used to rationalize the regioselectivity and chemoselectivity observed in various transformations. By calculating the energies of different possible reaction pathways and intermediates, chemists can determine the most likely outcome of a reaction.
For example, in the synthesis of derivatives, the substitution pattern on the pyrazine (B50134) ring is crucial. DFT calculations can help in understanding the preference for substitution at specific positions by analyzing the distribution of electron density and the stability of the resulting intermediates. Structure-activity relationship (SAR) studies on derivatives, such as those investigated as mitochondrial uncouplers, have shown that the electronic effects of substituents on the pyrazine ring are critical for their activity. nih.govnih.gov DFT can quantify these electronic effects through parameters like electrostatic potential maps and calculated atomic charges, thereby rationalizing the observed SAR trends.
Prediction of Molecular Structures and Electronic Properties
DFT calculations are widely used to predict the three-dimensional structures of molecules with high accuracy. For nih.govresearchgate.netmdpi.comOxadiazolo[3,4-b]pyrazine and its derivatives, DFT can provide optimized geometries, including bond lengths, bond angles, and dihedral angles. These predicted structures are crucial for understanding the molecule's shape and how it interacts with other molecules.
Furthermore, DFT is instrumental in determining the electronic properties of these systems. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. These calculations are essential for designing molecules with specific electronic properties, for instance, in the development of novel electronic materials.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Generic Acceptor-Acceptor'-Acceptor Triad | -6.10 | -3.50 | 2.60 | B3LYP/6-31G* nih.gov |
| Push-Pull Purine Derivative 5a | -5.65 | -1.60 | 4.05 | DFT Calculation nih.gov |
| Push-Pull Purine Derivative 9a | -5.93 | -1.67 | 4.26 | DFT Calculation nih.gov |
Advanced Molecular Modeling and Simulation Approaches
Beyond static DFT calculations on single molecules, advanced molecular modeling and simulation techniques provide insights into the behavior of nih.govresearchgate.netmdpi.comOxadiazolo[3,4-b]pyrazine systems in the solid state and in condensed phases.
Crystal Structure Prediction and Analysis of Molecular Packing
Once a crystal structure is known, either from experimental data or from prediction, computational tools can be used to analyze the molecular packing. This analysis reveals how molecules are arranged relative to one another, which can have a significant impact on the material's physical properties. For example, the packing efficiency and the presence of specific intermolecular interactions can influence properties such as density, melting point, and solubility.
Studies on Intermolecular Interactions and Hydrogen Bonding Networks
The nature and strength of intermolecular interactions are fundamental to understanding the properties of molecular crystals. In a molecule like nih.govresearchgate.netmdpi.comOxadiazolo[3,4-b]pyrazine-5,6-diol, with its hydroxyl groups, hydrogen bonding is expected to be a dominant intermolecular force. Computational methods can be used to identify and characterize these hydrogen bonds, as well as other weaker interactions such as van der Waals forces.
Ab-initio molecular dynamics simulations can provide a dynamic picture of the hydrogen bond network within a crystal. nih.gov These simulations can reveal how hydrogen bonds are formed and broken over time, which is crucial for understanding processes like proton conduction. The analysis of hydrogen bonding patterns can also help to explain the observed crystal packing and the resulting physical properties of the material. For instance, the presence of strong, directional hydrogen bonds often leads to well-ordered and stable crystal structures.
| Interacting Molecules | Interaction Type | Calculated Interaction Energy (kcal/mol) | Method |
|---|---|---|---|
| 1H-1,2,3-triazole dimer | Hydrogen Bonding | -10.5 | ab-initio MD nih.gov |
| 2H-1,2,3-triazole with 1H-1,2,3-triazole | Hydrogen Bonding | -9.8 | ab-initio MD nih.gov |
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations provide deep insights into the reactivity and stability of semanticscholar.orgtandfonline.comresearchgate.netOxadiazolo[3,4-b]pyrazine systems. A key reactivity index derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgtandfonline.com This HOMO-LUMO gap (ΔELUMO-HOMO) is a crucial indicator of the kinetic stability of a molecule. semanticscholar.org
In the context of energetic materials, a larger HOMO-LUMO gap generally correlates with lower sensitivity to stimuli like impact and friction, indicating greater stability. semanticscholar.orgtandfonline.com Computational studies on energetic derivatives of the bis-oxadiazolo-pyrazine backbone have explicitly correlated their sensitivity and stability with this bandgap. semanticscholar.orgtandfonline.com By calculating the HOMO and LUMO energy levels, researchers can predict the relative stability of newly designed energetic compounds, guiding the synthesis of materials that balance high performance with acceptable safety levels. The semanticscholar.orgtandfonline.comresearchgate.netoxadiazolo[3,4-b]pyrazine core is recognized as being strongly electron-withdrawing, a property that significantly influences the electronic structure and reactivity of its derivatives. nih.gov
The accuracy of theoretical predictions for energetic properties is highly dependent on the computational methodology employed. For the semanticscholar.orgtandfonline.comresearchgate.netOxadiazolo[3,4-b]pyrazine systems, Density Functional Theory (DFT) has been a widely used and effective method. semanticscholar.orgresearchgate.net Specifically, studies investigating bridged triazolo[4,5‐d]pyridazine-based energetic materials have utilized the B3LYP functional with a 6‐311G(d, p) basis set for geometry optimization and property calculations. researchgate.net
The reliability of these theoretical models is often validated by comparing calculated properties with available experimental data. For instance, in a study of bis-oxadiazolo-pyrazine derivatives, the computed densities for several compounds were found to be in very close agreement with reported experimental results. semanticscholar.org For example, the calculated densities of compounds designated P1 (1.77 g/cm³), Q4 (1.97 g/cm³), and R6 (2.02 g/cm³) closely matched the reported values of 1.75, 1.98, and 2.05 g/cm³, respectively. semanticscholar.org This strong correlation between theoretical and experimental values lends confidence to the predictive power of the chosen DFT methodology for estimating the densities and, by extension, the detonation properties of new, unsynthesized derivatives. Further, programs such as Gaussian 09 and Explo 5 have been used to estimate the physicochemical and detonation performance of compounds like semanticscholar.orgtandfonline.comresearchgate.net oxadiazole [3,4-b] pyrazine-5,6-(1H,3H)-dione and its salts. energetic-materials.org.cnenergetic-materials.org.cn
Advanced Materials Science and Chemo Sensing Applications
Utilization in Organic Electronic Devices
The strong electron-accepting character of the mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine scaffold makes it a compelling building block for organic electronic materials. nih.govresearchgate.net In donor-π-acceptor (D-π-A) molecular architectures, this core serves as a powerful acceptor, facilitating intramolecular charge transfer (ICT), a phenomenon crucial for the function of many organic electronic devices. urfu.ru
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics
In the field of organic electronics, materials based on oxadiazole rings are frequently employed due to their high electron affinity and thermal stability. tandfonline.comresearchgate.net Derivatives of 1,3,4-oxadiazole, for example, are well-established as electron-transporting and hole-blocking layers in OLEDs, enhancing device efficiency by promoting the balance of charge carriers. tandfonline.com
The mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine core, being an even stronger electron acceptor, is a promising candidate for similar roles. researchgate.netmdpi.com Its integration into D-π-A chromophores has been shown to create materials with tunable photophysical properties. urfu.ru By functioning as the acceptor component, the oxadiazolopyrazine unit can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, which is a desirable characteristic for electron transport materials in both OLEDs and organic photovoltaics (OPVs). In OLEDs, this facilitates the injection of electrons from the cathode, while in OPVs, it can help establish the necessary energy level alignment for efficient charge separation at the donor-acceptor interface.
| Device Type | Potential Role of mdpi.comacs.orgrsc.orgOxadiazolo[3,4-b]pyrazine Core | Key Property Exploited |
| OLED | Electron-Transport Layer (ETL) | High electron affinity, low LUMO energy |
| OLED | Host material for emissive layer | High triplet energy (in some derivatives) |
| OPV | n-type (acceptor) material | Strong electron-withdrawing nature |
Integration into Semiconducting Materials
The pronounced electron-deficient nature of the mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine system makes it an ideal candidate for the development of n-type organic semiconductors. researchgate.net Organic semiconductors are classified as p-type (hole-transporting) or n-type (electron-transporting) based on the majority of charge carriers. There is a persistent demand for high-performance, stable n-type materials to complement the widely available p-type materials for the fabrication of efficient organic electronic circuits, such as complementary logic circuits.
Electrochemical studies on derivatives of mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine confirm its ability to readily accept electrons, showing reversible reduction processes at low potentials. urfu.ru This indicates a high electron affinity and the stability of the resulting radical anion, both of which are critical for efficient electron transport. Research on polycyclic systems incorporating this core has demonstrated their potential as narrow-bandgap n-type organic semiconductors, with energy levels comparable to those of some commercially available inorganic semiconductors. researchgate.net
Development of Chemosensors and Optical Devices
The design of fluorescent chemosensors typically involves linking a receptor unit, which selectively interacts with a target analyte, to a fluorophore, which signals the binding event through a change in its emission properties. rsc.orgresearchgate.net The strong electron-withdrawing properties of the mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine core can be harnessed to modulate the photophysical properties of a molecule, making it a valuable component in sensor design.
Design of Fluorophore-Based Chemosensors for Analyte Detection
A common mechanism in fluorescent sensing is photoinduced electron transfer (PET). cam.ac.uk In a typical PET sensor, a receptor with a high-energy non-bonding electron pair (like a nitrogen atom) is connected to a fluorophore. In the "off" state, the fluorescence is quenched because an electron can transfer from the receptor to the excited fluorophore. When the receptor binds to a cation, its redox potential increases, inhibiting the PET process and "turning on" the fluorescence. cam.ac.uk
Conversely, an electron-deficient core like mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine can be used in systems where the analyte interaction modulates an intramolecular charge transfer (ICT) state. mdpi.com Attaching an electron-donating group to the oxadiazolopyrazine core creates a D-A system. Analyte binding to either the donor or acceptor part can alter the energy of the ICT state, leading to a detectable shift in the fluorescence emission wavelength (a ratiometric response), which is often more reliable than a simple intensity change. cam.ac.uk
| Sensing Mechanism | Role of mdpi.comacs.orgrsc.orgOxadiazolo[3,4-b]pyrazine Core | Signal Transduction |
| Photoinduced Electron Transfer (PET) | Part of the fluorophore system | Analyte binding modulates quenching |
| Intramolecular Charge Transfer (ICT) | Electron-accepting (A) unit | Analyte binding shifts emission wavelength |
Selective Detection of Nitroaromatic Compounds
The detection of nitroaromatic compounds, which are common components of explosives and industrial pollutants, is a significant area of chemosensor research. mdpi.comacs.org The primary mechanism for fluorescent detection of these analytes is fluorescence quenching. researchgate.net Nitroaromatics are highly electron-deficient, and they can act as electron acceptors, quenching the fluorescence of an electron-rich fluorophore through a PET process. mdpi.comacs.org
For a sensor to effectively detect nitroaromatics via this mechanism, it should ideally be electron-rich to facilitate the electron transfer to the analyte. acs.org Given that the mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine core is intrinsically electron-poor, it is not an obvious choice for a simple quenching-based sensor for nitroaromatics. However, derivatives have been developed that show sensitivity to these compounds. urfu.ruresearchgate.net This suggests a more complex interaction, possibly where the oxadiazolopyrazine-based material forms an exciplex (an excited-state complex) with the nitroaromatic analyte, or where π-π stacking interactions between the electron-poor sensor and the electron-poor analyte lead to quenching.
Research on High-Energy Materials
Nitrogen-rich heterocycles are a cornerstone in the field of high-energy density materials (HEDMs). mdpi.comrsc.orgenergetic-materials.org.cn The energy released upon their decomposition is largely due to the formation of the highly stable dinitrogen (N₂) molecule, which has a large positive enthalpy of formation. The 1,2,5-oxadiazole (furazan) ring is a particularly valued building block in HEDM chemistry because it contains a high nitrogen-to-carbon ratio, a positive enthalpy of formation, and contributes to a favorable oxygen balance, which is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen. acs.orgresearchgate.netbohrium.com
The mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine system, which combines the furazan (B8792606) ring with a pyrazine (B50134) ring, is a prime candidate for HEDM research. The fusion of these two nitrogen-rich rings results in a molecule with a high nitrogen content, high density, and potentially high thermal stability. researchgate.net The incorporation of energetic functional groups, such as nitro (-NO₂) or nitramino (-NHNO₂) groups, onto the mdpi.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine-5,6-diol backbone could further enhance its energetic properties by improving the oxygen balance and increasing the detonation performance. mdpi.comnih.gov Research on linked 1,2,4-oxadiazole and 1,2,5-oxadiazole systems has produced materials with detonation velocities and pressures superior to those of conventional explosives like RDX, demonstrating the potential of combining different nitrogen-oxygen heterocycles. nih.gov
| Feature | Contribution to Energetic Properties |
| High Nitrogen Content | Large positive heat of formation (releases N₂ gas) |
| 1,2,5-Oxadiazole Ring | High density, thermal stability, good oxygen balance |
| Pyrazine Ring | Increases nitrogen content and molecular density |
| Potential for -NO₂ groups | Significantly improves oxygen balance and detonation performance |
Design and Synthesis of Energetic Furazan-Pyrazine Fused Ring Derivatives
The design of energetic materials based on the furazan-pyrazine fused ring structure is centered on creating a dense, nitrogen-rich backbone that contributes to high energy output. The energetic-materials.org.cnrsc.orgenergetic-materials.org.cnOxadiazolo[3,4-b]pyrazine-5,6-diol, also known as 5,6-dihydroxyfurazano[3,4-b]pyrazine, serves as a fundamental building block for the synthesis of various energetic derivatives.
The synthesis of this key precursor is achieved through a direct cyclization reaction. The process involves the reaction of 3,4-diaminofurazan (B49099) (DAF) with anhydrous oxalic acid. The reactants are suspended in a 10% hydrochloric acid (HCl) solution at ambient temperature and then refluxed for three hours. During the reaction, the mixture initially forms a clear solution, followed by the appearance of a white precipitate. This precipitate is the desired product, 5,6-dihydroxyfurazano[3,4-b]pyrazine, which can be isolated by filtration, washed with cold water, and dried, affording a high yield of 90.3%.
This diol derivative is a crucial intermediate for producing other energetic compounds. For instance, it can be chlorinated to yield 5,6-dichlorofurazano[3,4-b]pyrazine, a versatile precursor for a range of high-performance energetic materials. The hydroxyl groups of the diol can also be functionalized to introduce various explosophoric groups, thereby tuning the energetic properties of the final compounds. An example of such a derivative is energetic-materials.org.cnrsc.orgenergetic-materials.org.cnoxadiazole[3,4-b]pyrazine-5,6-(1H,3H)-dione, which is synthesized via a one-step amide condensation reaction between 3,4-diaminofurazan and oxalic acid. energetic-materials.org.cn
Evaluation of Detonation Performance and Insensitivity Properties
While specific detonation and sensitivity data for energetic-materials.org.cnrsc.orgenergetic-materials.org.cnOxadiazolo[3,4-b]pyrazine-5,6-diol are not extensively detailed in the available literature, its role as a precursor allows for the evaluation of the energetic potential of the furazan-pyrazine fused ring system through its derivatives. The properties of these derivatives underscore the promise of this heterocyclic scaffold in creating advanced energetic materials.
One such derivative, energetic-materials.org.cnrsc.orgenergetic-materials.org.cnoxadiazole[3,4-b]pyrazine-5,6-(1H,3H)-dione, has been studied for its energetic characteristics. Its calculated detonation velocity is 7327 m·s⁻¹, and it exhibits a detonation pressure of 20.5 GPa. energetic-materials.org.cn In terms of sensitivity, this dione (B5365651) derivative shows an impact sensitivity of 27 J and a friction sensitivity of 280 N, as determined by BAM (Bundesanstalt für Materialforschung und -prüfung) technology. energetic-materials.org.cn
Further derivatization into energetic salts can significantly enhance performance while maintaining low sensitivity. For example, certain energetic salts derived from the dione have calculated detonation velocities reaching up to 8555 m·s⁻¹ and detonation pressures up to 30.6 GPa. energetic-materials.org.cn Notably, some of these salts exhibit excellent insensitivity, with impact sensitivities greater than 40 J and friction sensitivities of 360 N, highlighting their potential as new energetic materials that balance high energy with enhanced safety. energetic-materials.org.cn
Another energetic derivative synthesized from the diol precursor is 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound demonstrates detonation properties comparable to that of 1,3,5-trinitro-1,3,5-triazacyclohexane (RDX), with a calculated detonation velocity of 8512 m·s⁻¹ and a detonation pressure of 32.4 GPa. It also shows a higher thermal stability and lower sensitivity to impact (17 J) and friction (252 N) than 2,4,6-trinitrotoluene (TNT).
The following tables summarize the detonation performance and insensitivity properties of these illustrative derivatives of the energetic-materials.org.cnrsc.orgenergetic-materials.org.cnOxadiazolo[3,4-b]pyrazine-5,6-diol scaffold.
Table 1: Detonation Performance of energetic-materials.org.cnrsc.orgenergetic-materials.org.cnOxadiazolo[3,4-b]pyrazine Derivatives
| Compound | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |
|---|---|---|
| energetic-materials.org.cnrsc.orgenergetic-materials.org.cnOxadiazole[3,4-b]pyrazine-5,6-(1H,3H)-dione | 7327 | 20.5 |
| Energetic Salts of the Dione | up to 8555 | up to 30.6 |
Data for derivatives is presented to illustrate the energetic potential of the core structure.
Table 2: Insensitivity Properties of energetic-materials.org.cnrsc.orgenergetic-materials.org.cnOxadiazolo[3,4-b]pyrazine Derivatives
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|
| energetic-materials.org.cnrsc.orgenergetic-materials.org.cnOxadiazole[3,4-b]pyrazine-5,6-(1H,3H)-dione | 27 | 280 |
| Select Energetic Salts of the Dione | > 40 | 360 |
Data for derivatives is presented to illustrate the energetic potential of the core structure.
Future Research Directions and Emerging Challenges
Exploration of Novel and Sustainable Synthetic Pathways
The conventional synthesis of the nih.govsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine core often begins with precursors like diaminofurazan and oxalic acid, followed by harsh chlorination steps using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to produce key intermediates such as 5,6-dichloro- nih.govsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine. nih.gov While effective, these methods present challenges related to sustainability, safety, and atom economy.
Future research must prioritize the development of greener and more efficient synthetic routes. This includes:
Catalytic Methods: Investigating novel catalytic systems to replace stoichiometric and often hazardous reagents. This could involve transition-metal catalysis for cross-coupling reactions or organocatalysis for ring-forming steps, reducing waste and improving reaction conditions.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and control over reaction parameters, which is particularly crucial when handling energetic intermediates.
The exploration of alternative starting materials and building blocks will also be essential to diversify the range of accessible derivatives and reduce reliance on potentially costly or difficult-to-handle precursors.
Advanced Mechanistic Studies and Computational-Experimental Integration
A profound understanding of reaction mechanisms and structure-property relationships is critical for the rational design of new nih.govsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine derivatives. The integration of computational chemistry with experimental validation has already proven to be a powerful tool, particularly in the field of energetic materials. semanticscholar.orgtandfonline.com
Future directions in this area should focus on:
High-Throughput Virtual Screening: Employing computational methods like Density Functional Theory (DFT) to screen virtual libraries of candidate molecules, predicting their electronic, therapeutic, or energetic properties before committing to synthetic efforts. semanticscholar.orgtandfonline.comnih.govmdpi.com This approach can accelerate the discovery of compounds with desired characteristics, such as high detonation performance or specific biological activity. tandfonline.com
Mechanistic Elucidation: Using computational modeling to investigate the transition states and reaction pathways of key synthetic steps. This insight can guide the optimization of reaction conditions to improve yields and selectivity.
Predictive Modeling for Pharmacokinetics: In therapeutic development, computational tools can predict absorption, distribution, metabolism, and excretion (ADMET) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.
The synergy between in-silico prediction and empirical data will streamline the development process, reducing the time and resources required to bring novel compounds from concept to application.
Targeted Development of Highly Selective Therapeutic Agents with Improved Pharmacokinetics
Derivatives of the nih.govsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine scaffold have emerged as promising therapeutic agents, most notably as mitochondrial uncouplers for treating conditions like nonalcoholic steatohepatitis (NASH) and obesity. nih.govnih.govresearchgate.netnih.gov The lead compound BAM15, a diamine derivative, has spurred significant interest in this area. nih.govbohrium.com
Despite initial successes, significant challenges remain in translating these findings into clinical applications. Future research must focus on:
Enhancing Selectivity: Developing agents that can selectively target mitochondria in specific tissues or cell types to minimize off-target effects. The current generation of uncouplers has a narrow therapeutic window, and improving selectivity is paramount for safety. nih.gov
Optimizing Pharmacokinetics: Structure-activity relationship (SAR) studies have shown that modifications to the core, such as creating unsymmetrical aniline (B41778) derivatives, can enhance potency. nih.gov However, further work is needed to improve metabolic stability, oral bioavailability, and half-life to ensure effective therapeutic concentrations are maintained.
Exploring New Therapeutic Areas: While metabolic diseases are a primary focus, the unique electronic properties of the oxadiazolopyrazine core suggest potential applications in other areas, such as oncology or neurodegenerative diseases, which warrant further investigation.
| Compound ID | Target/Application | Key Finding | EC₅₀/Potency |
| BAM15 | Mitochondrial Uncoupler | Potent and selective mitochondrial protonophore. nih.govbohrium.com | Varies by cell line |
| Compound 10b | Mitochondrial Uncoupler (NASH) | Un symmetrical aniline derivative with improved in vivo efficacy. nih.govnih.gov | 190 nM (L6 myoblasts) nih.govnih.gov |
| SHO1122147 | Mitochondrial Uncoupler (Obesity/MASH) | Efficacious in decreasing body weight and liver triglycerides in mice. nih.gov | 3.6 µM (L6 myoblasts) nih.gov |
Innovation in Functional Materials Design based on Oxadiazolopyrazine Core Structures
The high nitrogen content, planarity, and thermal stability of the nih.govsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine ring system make it an excellent backbone for the design of advanced functional materials, particularly high-energy density materials (HEDMs). semanticscholar.orgtandfonline.com Computational studies have shown that introducing explosophoric groups like nitro (-NO₂) or N-oxides can significantly improve energetic properties such as detonation velocity and pressure. semanticscholar.orgtandfonline.com
Emerging challenges and future research directions include:
Balancing Energy and Sensitivity: A primary challenge in energetic materials science is creating compounds that possess high energy output while remaining insensitive to accidental detonation from impact or friction. energetic-materials.org.cnnih.gov Future work will involve fine-tuning the molecular structure to achieve an optimal balance.
Developing Environmentally Benign Materials: There is a growing need for "green" energetic materials that have reduced environmental impact upon synthesis and detonation. Research into nitrogen-rich salts of oxadiazolopyrazine derivatives is a promising avenue. energetic-materials.org.cnenergetic-materials.org.cn
Exploring Novel Applications: Beyond explosives, the unique electronic and photophysical properties of this scaffold could be harnessed for other applications. This includes organic light-emitting diodes (OLEDs), semiconductors, or as ligands in the construction of metal-organic frameworks (MOFs) for catalysis or gas storage.
| Derivative Class | Application | Predicted Property | Value Range |
| Nitro/N-oxide derivatives | Energetic Materials | Detonation Velocity | 6.74 to 9.61 km/s semanticscholar.orgtandfonline.com |
| Nitro/N-oxide derivatives | Energetic Materials | Detonation Pressure | 19.96 to 43.65 GPa semanticscholar.orgtandfonline.com |
| Energetic Salts | Energetic Materials | Thermal Decomposition | 210.5 °C to 313.5 °C energetic-materials.org.cnenergetic-materials.org.cn |
Addressing Synthetic Scalability and Cost-Effectiveness for Industrial Applications
For any promising compound, the transition from laboratory-scale synthesis to industrial-scale production is a significant hurdle. This is particularly true for specialized heterocyclic compounds like nih.govsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine derivatives.
The key challenges that must be addressed are:
Process Optimization and Safety: Scaling up synthesis requires rigorous optimization of reaction conditions to maximize yield and ensure safety, especially when dealing with high-energy intermediates or exothermic reactions. The implementation of process analytical technology (PAT) and continuous manufacturing principles will be crucial.
Purification and Quality Control: Developing robust, scalable, and cost-effective purification methods is essential to meet the high-purity requirements for both pharmaceutical and materials applications.
Successfully navigating these challenges will be critical for the commercial viability of any therapeutic agent or functional material derived from the nih.govsemanticscholar.orgmdpi.comoxadiazolo[3,4-b]pyrazine core, ensuring that these innovative compounds can deliver on their potential to address critical needs in medicine and technology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol and its derivatives?
- Methodological Answer : The synthesis typically begins with nucleophilic substitution of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine. For example, intermediate dithiols or diols can be generated by substituting chlorine atoms with thiols or hydroxyl groups under basic conditions. Subsequent cyclization or functionalization steps (e.g., using disulfenyl dichlorides or phenols) yield fused heterocyclic systems . A representative procedure involves reacting intermediates with phenols and triethylamine in dry dichloromethane at 40°C, followed by purification via reverse-phase chromatography .
| Synthetic Route | Key Reagents/Conditions | Reference |
|---|---|---|
| Nucleophilic substitution | 5,6-dichloro precursor, thiols | |
| Phenolic substitution | Phenol, Et₃N, CH₂Cl₂, 40°C | |
| Cyclization with amines | Primary amines, disulfenyl dichlorides |
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic and crystallographic methods.
- NMR : Proton and carbon NMR identify substituent patterns and regioselectivity.
- X-ray diffraction : Confirms fused heterocyclic frameworks and bond lengths (e.g., pentacyclic derivatives in ) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What solvents and reaction conditions optimize the stability of [1,2,5]oxadiazolo[3,4-b]pyrazine intermediates?
- Methodological Answer : Dry aprotic solvents (e.g., dichloromethane, dioxane) under inert atmospheres prevent hydrolysis of sensitive intermediates. Elevated temperatures (40–110°C) and catalytic bases (e.g., triethylamine) enhance substitution efficiency. Stability is monitored via TLC or HPLC to avoid decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution reactions of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT) predicts reactive sites, while bulky substituents or directing groups (e.g., nitro or amino) guide substitution to specific positions. Retrosynthetic analysis (as in ) helps design precursors with pre-installed functional groups to control outcomes .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar derivatives?
- Methodological Answer :
Replicate experiments : Confirm purity via chromatography and compare spectra under identical conditions.
Advanced techniques : Use 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals.
Crystallographic validation : Resolve ambiguities with single-crystal X-ray structures .
Literature cross-check : Compare data with structurally analogous compounds in peer-reviewed studies .
Q. How do theoretical frameworks guide the design of [1,2,5]oxadiazolo[3,4-b]pyrazine-based functional materials?
- Methodological Answer : Conceptual frameworks link molecular structure to properties (e.g., electronic bandgap for optoelectronic applications). Density Functional Theory (DFT) calculates HOMO-LUMO gaps, while frontier molecular orbital analysis predicts reactivity. For example, fused heterocycles in exhibit π-conjugation, making them candidates for organic semiconductors .
Q. What experimental designs are suitable for evaluating the biological activity of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives?
- Methodological Answer : Use a tiered approach:
In silico screening : Molecular docking predicts target binding (e.g., enzyme active sites).
In vitro assays : Dose-response curves (IC₅₀/EC₅₀) in cell lines validate activity.
Control groups : Include positive/negative controls and assess cytotoxicity.
- Example: Derivatives in were tested for phosphodiesterase inhibition, requiring enzyme-specific assay protocols .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
